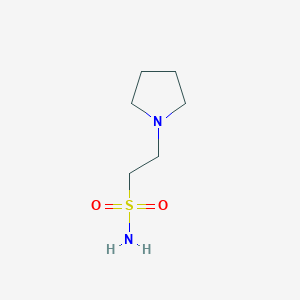

2-(Pyrrolidin-1-yl)ethane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylethanesulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2,(H2,7,9,10) |

InChI Key |

JQKSDLOQCNDCMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide

The synthesis of this compound is conceptually straightforward, typically culminating in the formation of the sulfonamide bond. However, advanced methodologies focus on the efficient preparation of key precursors and the optimization of reaction conditions to ensure high yield, purity, and scalability.

The most direct route to this compound involves the reaction of a key precursor, 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride, with ammonia (B1221849). bldpharm.com The synthesis of this sulfonyl chloride is, therefore, a critical step. A common strategy involves the nucleophilic substitution of a suitable leaving group on an ethane (B1197151) sulfonyl chloride backbone with pyrrolidine (B122466). For instance, reacting pyrrolidine with 2-chloroethanesulfonyl chloride provides a direct pathway to the precursor.

Alternatively, the pyrrolidine ring itself can be constructed from acyclic precursors through cyclization reactions. The Hofmann–Löffler–Freytag reaction, for example, can generate a pyrrolidine ring through the thermal or photochemical decomposition of N-halogenated amines or sulfonamides, involving an intramolecular hydrogen atom transfer. wikipedia.org Furthermore, stereoselective synthesis methods often utilize chiral precursors like proline or 4-hydroxyproline (B1632879) to introduce specific stereochemistry into the pyrrolidine ring, a common strategy in the synthesis of pyrrolidine-containing drugs. nih.gov

A summary of precursor synthesis strategies is presented below.

| Strategy | Key Precursors/Reagents | Description | Reference |

|---|---|---|---|

| Sulfonamide Formation | 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride, Ammonia | Final step involving the reaction of the sulfonyl chloride with ammonia to form the primary sulfonamide. | bldpharm.com |

| Precursor Synthesis via Nucleophilic Substitution | Pyrrolidine, 2-Chloroethanesulfonyl chloride | Formation of the key sulfonyl chloride precursor by reacting pyrrolidine with an electrophilic ethane sulfonyl chloride. | |

| Ring Construction via Cyclization | Acyclic N-haloamines or sulfonamides | The Hofmann–Löffler–Freytag reaction can be used to form the pyrrolidine ring from an open-chain precursor. | wikipedia.org |

| Stereoselective Synthesis | (S)-Proline, (2S,4R)-4-Hydroxyproline | Use of chiral pool starting materials to introduce stereocenters into the pyrrolidine ring system. | nih.gov |

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing efficiency and enabling large-scale production. Key parameters for the final sulfonamide formation step include temperature, solvent, and the choice of base to neutralize the HCl byproduct.

For process intensification, modern techniques such as ultrasound irradiation have been shown to accelerate reactions and improve yields in the synthesis of related pyrrolidine-containing compounds like 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones. researchgate.net Such non-conventional energy sources can offer significant advantages by reducing reaction times.

Key considerations for optimizing reaction conditions are outlined in the following table.

| Parameter/Factor | Considerations | Potential Methods/Solutions | Reference |

|---|---|---|---|

| Reaction Kinetics | Long reaction times can reduce throughput. | Ultrasound irradiation can be employed to shorten reaction times and increase yields. | researchgate.net |

| Purification | Removal of byproducts and unreacted starting materials is critical for final product purity. | Crystallization, chromatography, and liquid-liquid extraction. Optimization is needed to minimize solvent use and product loss on a large scale. | nih.gov |

| Process Safety | Exothermic reactions and the use of hazardous reagents pose risks at larger scales. | Implementing process control for temperature, controlled addition of reagents, and selecting safer alternative reagents or solvents. | |

| Waste Management | The generation of toxic or large volumes of waste is a significant concern in scalable synthesis. | Atom-economical reactions, solvent recycling, and the use of catalytic rather than stoichiometric reagents. | nih.gov |

Derivatization and Structural Modifications of the this compound Core

The this compound core structure presents multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can be targeted at the pyrrolidine ring, the sulfonamide nitrogen, or the ethane linker.

The pyrrolidine ring is a versatile scaffold that can be functionalized in numerous ways. A prevalent strategy involves starting the synthesis with already substituted pyrrolidine precursors. nih.gov For example, using derivatives of proline or 4-hydroxyproline allows for the introduction of carboxylic acid or hydroxyl groups, respectively, which can serve as handles for further chemical elaboration. nih.gov

The introduction of aryl groups onto the pyrrolidine ring can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, an intramolecular Heck reaction has been successfully used to prepare phenyl-substituted pyrrolidines from chiral pool-derived 2,5-dihydropyrroles. nih.gov Another approach involves the reaction of donor-acceptor cyclopropanes with anilines or benzylamines to generate 1,5-substituted pyrrolidin-2-ones, which can be further transformed into functionalized pyrrolidines. mdpi.comnih.gov

A summary of methods for modifying the pyrrolidine ring is provided below.

| Modification Type | Synthetic Method | Example Precursors/Reagents | Reference |

|---|---|---|---|

| Introduction of Functional Groups | Use of functionalized starting materials | 4-Hydroxyproline to introduce a hydroxyl group. | nih.gov |

| Arylation | Intramolecular Heck Reaction | Chiral 2,5-dihydropyrrole derivatives. | nih.gov |

| N-Arylation/Alkylation and C5-Substitution | Ring-opening of cyclopropanes followed by cyclization | Donor-acceptor cyclopropanes and anilines/benzylamines. | mdpi.comnih.gov |

| Formation of Spirocyclic Systems | Sakurai or Petasis reactions of cyclic ketones | Cyclic ketones, allyl magnesium halide. | nih.gov |

The primary sulfonamide group (-SO₂NH₂) is a key functional group that can be readily derivatized. The two hydrogen atoms on the nitrogen can be replaced with a wide variety of alkyl, aryl, or heterocyclic groups to form secondary and tertiary sulfonamides. These substitutions can significantly alter the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. nih.gov

The introduction of substituents can influence the biological activity of sulfonamide-containing molecules. For example, in a study of amide- and sulfonamide-based inhibitors, the hydrophobicity and steric bulk of alkyl substituents on a phenyl ring were found to be important for selective activity. nih.gov Advanced modifications can even replace the oxygen atoms of the sulfonamide with imidic nitrogen groups to create sulfondiimidamides, which offer multiple sites for substitution and precise control over the molecule's properties. nih.gov

The table below illustrates potential modifications at the sulfonamide nitrogen.

| Derivative Type | General Structure | Synthetic Approach | Potential Effect on Properties |

|---|---|---|---|

| Secondary Sulfonamide | R-SO₂NHR' | Alkylation or arylation of the primary sulfonamide. | Increases lipophilicity; removes one H-bond donor site. |

| Tertiary Sulfonamide | R-SO₂NR'R'' | Dialkylation or arylation of the primary sulfonamide. | Completely removes H-bond donor capability; further increases steric bulk and lipophilicity. nih.gov |

| Sulfondiimidamide | R-S(=NR')(=NR'')R''' | Multi-step synthesis involving hypervalent iodine-mediated amination. | Introduces multiple imidic nitrogen groups, allowing for fine-tuning of acidity and basicity. nih.gov |

The ethane linker connecting the pyrrolidine ring and the sulfonamide group can also be a target for structural modification. While the parent compound lacks a terminal alkyl or aryl moiety attached directly to the sulfur (beyond the ethane linker), this section considers modifications to the linker itself.

Strategies for manipulating the ethane linker include:

Homologation: The length of the linker can be extended to a propane (B168953) or butane (B89635) chain by starting the synthesis with precursors like 3-chloropropanesulfonyl chloride or 4-chlorobutanesulfonyl chloride. This would increase the flexibility of the molecule and the distance between the two terminal functional groups.

Functionalization: Substituents such as methyl, hydroxyl, or amino groups can be introduced onto the ethane backbone. This is typically achieved by using a functionalized starting material, for example, 1-chloro-2-propanesulfonyl chloride to introduce a methyl group adjacent to the sulfur atom.

Introduction of Rigidity: The conformational flexibility of the linker can be constrained by incorporating it into a cyclic structure, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring.

Recent Advances in Sulfonamide Synthesis Techniques Relevant to Analog Generation

The generation of analogs of "this compound" is crucial for exploring structure-activity relationships and developing new chemical entities with tailored properties. Recent advancements in synthetic organic chemistry, particularly in the realm of sulfonamide synthesis, offer powerful tools for creating diverse libraries of such analogs. These modern techniques provide greater efficiency, broader substrate scope, and milder reaction conditions compared to classical methods. Key areas of progress include transition-metal-catalyzed coupling reactions and the development of robust solid-phase synthesis protocols.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are fundamental to the synthesis of N-substituted and structurally varied sulfonamides. These methods allow for the modular assembly of sulfonamide analogs, enabling late-stage functionalization and the introduction of a wide range of substituents that would be incompatible with traditional synthetic routes.

Palladium-Catalyzed Reactions: Palladium-based catalysts are widely employed for the N-arylation of sulfonamides, a reaction commonly known as the Buchwald-Hartwig amination. This reaction allows for the coupling of a sulfonamide with an aryl halide or triflate, providing a direct route to N-aryl sulfonamide analogs. Recent advancements have focused on the development of highly active catalyst systems that are effective at low catalyst loadings and tolerate a wide variety of functional groups. For instance, palladium-catalyzed reactions can be used to synthesize sulfonamides from aryl halides and even aryl chlorides, which are typically less reactive. nih.govlookchem.com A palladium-catalyzed method for the preparation of arylsulfonyl chlorides from arylboronic acids has also been developed, which can then be reacted with amines to form sulfonamides. nih.gov This two-step, one-pot process demonstrates significant functional group tolerance under mild conditions. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. Photosensitized nickel catalysis, for example, enables the efficient coupling of sulfonamides with a broad range of aryl and heteroaryl halides under mild, visible-light-mediated conditions. nih.govresearchgate.netsemanticscholar.orgprinceton.edu This technology is particularly valuable for accessing N-heteroaryl sulfonamide motifs, which are prevalent in many biologically active compounds. nih.govresearchgate.netsemanticscholar.orgprinceton.edu The proposed mechanism involves an energy-transfer process where a photoexcited iridium complex activates the nickel catalyst, facilitating the reductive elimination step to form the C-N bond. nih.govresearchgate.netsemanticscholar.orgprinceton.edu

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of sulfonamides, often referred to as the Ullmann condensation, is one of the oldest methods for this transformation. Modern iterations of this reaction utilize various ligands to improve efficiency and broaden the substrate scope. Ligand-free copper-catalyzed systems have also been developed, offering a simpler and more economical approach. nie.edu.sgnie.edu.sg These reactions are effective for coupling sulfonamides with both aryl iodides and bromides, and in some cases, even the less reactive aryl chlorides. nih.govresearchgate.net The choice of solvent and base is critical for achieving high yields in these transformations. nie.edu.sg

Other Transition Metals: Besides palladium, nickel, and copper, other transition metals have been explored for the N-alkylation of sulfonamides. Iridium complexes, for instance, have been shown to be effective catalysts for the N-alkylation of sulfonamides with alcohols through a hydrogen transfer mechanism. rsc.orgnih.govacs.org Iron and manganese catalysts have also been developed for the N-alkylation of sulfonamides with benzylic alcohols, offering more environmentally benign and economical alternatives. ionike.comacs.org

Table 1: Overview of Transition-Metal-Catalyzed Sulfonamide Synthesis

| Metal Catalyst | Reaction Type | Coupling Partners | Key Features |

|---|---|---|---|

| Palladium | N-Arylation (Buchwald-Hartwig) | Sulfonamides + Aryl Halides/Triflates | Broad substrate scope, high functional group tolerance, well-established ligands. nih.govnih.gov |

| Nickel | N-Arylation | Sulfonamides + Aryl Halides | Cost-effective, photosensitized methods enable mild reaction conditions. nih.govresearchgate.netsemanticscholar.orgprinceton.edu |

| Copper | N-Arylation (Ullmann) | Sulfonamides + Aryl Halides | Ligand-free systems available, suitable for large-scale synthesis. nie.edu.sgnie.edu.sgnih.govresearchgate.net |

| Iridium | N-Alkylation | Sulfonamides + Alcohols | "Borrowing hydrogen" methodology, atom-economical. rsc.orgnih.govacs.org |

| Iron/Manganese | N-Alkylation | Sulfonamides + Alcohols | Earth-abundant and low-toxicity metals, environmentally friendly. ionike.comacs.org |

Development of Solid-Phase Synthesis Protocols

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries, making it highly relevant for the creation of sulfonamide analogs for screening purposes. In SPS, one of the reactants is immobilized on a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification, as byproducts and excess reagents can be removed by simple filtration and washing steps.

Linker Strategies: A key element in SPS is the linker, a chemical moiety that connects the growing molecule to the solid support. For sulfonamide synthesis, various linker strategies have been developed. "Safety-catch" linkers are particularly advantageous. nih.govmdpi.com These linkers are stable to the reaction conditions used during the synthesis but can be activated in a separate step to allow for cleavage of the final product from the resin. nih.govmdpi.com For example, an acylsulfonamide linker can be stable throughout a multi-step synthesis and then activated by N-alkylation, which facilitates the cleavage of the desired sulfonamide product by a nucleophile. nih.gov This approach allows for the synthesis of diverse libraries of amides and other derivatives from a common resin-bound intermediate. researchgate.net

Resin and Cleavage: The choice of resin is also crucial and depends on the specific synthetic route and the desired final product. Common resins used in peptide and small molecule synthesis, such as Wang and Rink amide resins, have been adapted for sulfonamide synthesis. researchgate.netdiva-portal.org The final step in SPS is the cleavage of the product from the resin. The conditions for cleavage must be carefully chosen to be compatible with the functional groups present in the target molecule. For sulfonamide-based linkers, cleavage can be achieved under various conditions, including acidic, basic, or even through radical mechanisms, depending on the linker's design. researchgate.netnih.govstrath.ac.ukrsc.org For instance, a radical traceless cleavage strategy using TiCl₄/Zn has been reported for a sulfonamide linker, affording secondary amides. researchgate.net

The development of solid-phase protocols has significantly streamlined the synthesis of sulfonamide libraries. It allows for the systematic variation of different parts of the molecule by using a diverse set of building blocks in a combinatorial fashion. This approach is invaluable for generating analogs of "this compound" with modifications at either the sulfonyl or the amine moiety, facilitating the exploration of chemical space around this core structure. researchgate.netdiva-portal.org

Table 2: Key Aspects of Solid-Phase Sulfonamide Synthesis

| Feature | Description | Advantages |

|---|---|---|

| Solid Support (Resin) | An insoluble polymer to which the first building block is attached. Examples include polystyrene-based resins like Wang and Rink amide. researchgate.netdiva-portal.org | Simplifies purification by allowing filtration to remove excess reagents and byproducts. |

| Linker | A chemical handle that connects the molecule to the resin and dictates the cleavage conditions. "Safety-catch" linkers are commonly used. nih.govmdpi.com | Allows for stable attachment during synthesis and controlled release of the final product. |

| Synthetic Strategy | Stepwise addition of building blocks to the resin-bound substrate. | Enables the use of excess reagents to drive reactions to completion. Amenable to automation and combinatorial synthesis. |

| Cleavage | The final step where the synthesized molecule is released from the solid support. | The choice of cleavage reagent determines the functionality of the final product (e.g., acid, amide). |

Comprehensive Spectroscopic and Solid State Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Assignments and Chemical Shift Analysis

The proton NMR (¹H NMR) spectrum of 2-(pyrrolidin-1-yl)ethane-1-sulfonamide is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet in the downfield region, typically between δ 8.78 and 10.15 ppm, due to the deshielding effect of the adjacent sulfonyl group and nitrogen atom. rsc.org

The protons on the ethyl chain linker would present as two triplets. The methylene group attached to the sulfonyl group (-CH₂-SO₂) is expected to resonate at a lower field (approximately δ 3.0-3.5 ppm) compared to the methylene group adjacent to the pyrrolidine (B122466) nitrogen (-CH₂-N), which would likely appear around δ 2.7-3.2 ppm.

The pyrrolidine ring protons would show two distinct multiplets. The protons on the carbons directly bonded to the nitrogen (α-protons) are expected in the δ 2.5-3.0 ppm region, while the protons on the other two carbons of the ring (β-protons) would be found further upfield, around δ 1.7-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -SO₂NH₂ | 8.78 - 10.15 | br s |

| -CH₂-SO₂ | 3.0 - 3.5 | t |

| -CH₂-N | 2.7 - 3.2 | t |

| Pyrrolidine α-CH₂ | 2.5 - 3.0 | m |

| Pyrrolidine β-CH₂ | 1.7 - 2.2 | m |

br s = broad singlet, t = triplet, m = multiplet

¹³C NMR Spectroscopic Characterization and Connectivity

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected. The carbon atom of the methylene group attached to the sulfonyl group (-CH₂-SO₂) would be the most deshielded among the aliphatic carbons, likely appearing in the δ 50-60 ppm range. The carbon of the methylene group adjacent to the pyrrolidine nitrogen (-CH₂-N) is expected around δ 45-55 ppm.

Within the pyrrolidine ring, the two α-carbons adjacent to the nitrogen will be deshielded relative to the two β-carbons. The α-carbons are predicted to resonate in the δ 45-55 ppm region, while the β-carbons are expected at a higher field, around δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-SO₂ | 50 - 60 |

| -CH₂-N | 45 - 55 |

| Pyrrolidine α-C | 45 - 55 |

| Pyrrolidine β-C | 20 - 30 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, cross-peaks would be observed between the protons of the -CH₂-SO₂ and -CH₂-N groups, confirming their adjacent positions on the ethyl chain. Similarly, correlations between the α- and β-protons of the pyrrolidine ring would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy Investigations

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. The sulfonamide group is expected to show two strong stretching vibrations for the S=O bond, typically in the ranges of 1320–1310 cm⁻¹ (asymmetric) and 1155–1143 cm⁻¹ (symmetric). rsc.org The N-H stretching vibration of the sulfonamide would likely appear as a medium to strong band in the region of 3350–3140 cm⁻¹. rsc.org The S-N stretching vibration is typically observed in the 914–895 cm⁻¹ range. rsc.org

The C-H stretching vibrations of the aliphatic ethyl and pyrrolidine groups would be found in the 2980–2850 cm⁻¹ region. C-N stretching vibrations of the pyrrolidine ring are expected in the 1250-1020 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -SO₂NH₂ | N-H Stretch | 3350 - 3140 | Medium-Strong |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Strong |

| -SO₂- | Asymmetric S=O Stretch | 1320 - 1310 | Strong |

| -SO₂- | Symmetric S=O Stretch | 1155 - 1143 | Strong |

| C-N | C-N Stretch | 1250 - 1020 | Medium |

| S-N | S-N Stretch | 914 - 895 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Given that this compound lacks any chromophores that absorb in the visible region, it is expected to be a colorless compound. Its UV-Vis spectrum would likely show absorption only in the UV region. The electronic transitions would primarily be of the n → σ* and σ → σ* type, which occur at shorter wavelengths, typically below 220 nm. The sulfonamide group itself may exhibit a weak absorption band around 230-250 nm. The absence of any significant conjugation in the molecule suggests that there will be no strong absorption bands in the near-UV or visible range. The primary utility of UV-Vis spectroscopy for this compound would be to confirm the absence of conjugated impurities.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis. While direct experimental mass spectra for this specific compound are not widely published, a plausible fragmentation pathway can be postulated based on the known behavior of structurally related sulfonamides and pyrrolidine-containing molecules under mass spectrometric conditions.

Upon ionization, typically through electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺. The subsequent fragmentation in tandem mass spectrometry (MS/MS) would likely proceed through several key pathways. A characteristic fragmentation pattern for compounds containing a pyrrolidine ring involves the cleavage of the bond connecting the ring to the rest of the molecule. This would result in the neutral loss of the pyrrolidine moiety or the formation of a stable pyrrolidinium cation.

Another anticipated fragmentation pathway involves the cleavage of the sulfonamide S-N bond, a common fragmentation route for sulfonamides. This can lead to the formation of resonance-stabilized fragment ions. Additionally, the loss of sulfur dioxide (SO₂) is a known fragmentation pathway for some sulfonamides, particularly aromatic ones, which can occur through rearrangement processes. For an aliphatic sulfonamide like this compound, other cleavages along the ethyl chain are also possible.

A summary of the expected key fragments and their mass-to-charge ratios (m/z) is presented in the interactive table below.

| Proposed Fragment Ion | Structure | Proposed m/z | Fragmentation Pathway |

| Protonated Molecule | [C₆H₁₄N₂O₂S + H]⁺ | 179.08 | Parent Ion |

| Pyrrolidinium Cation | [C₄H₁₀N]⁺ | 72.08 | Cleavage of the C-N bond adjacent to the pyrrolidine ring |

| Ethanesulfonamide fragment | [C₂H₇NO₂S]⁺ | 110.02 | Cleavage of the C-N bond adjacent to the pyrrolidine ring |

| Loss of SO₂ | [C₆H₁₅N₂]⁺ | 115.12 | Cleavage and rearrangement of the sulfonamide group |

| Loss of Pyrrolidine | [C₂H₆NO₂S]⁺ | 108.01 | Cleavage of the N-C bond of the ethyl chain |

Note: The m/z values are theoretical and based on expected fragmentation patterns.

X-ray Crystallography and Single-Crystal Structure Determination

The three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. Although a single-crystal structure of this compound is not publicly available in crystallographic databases, insights into its likely solid-state conformation and intermolecular interactions can be inferred from the crystal structures of analogous compounds, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine. iucr.orgnih.gov

For a compound like this compound, single crystals suitable for X-ray diffraction would typically be grown from a supersaturated solution. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically, with solvents like ethanol, acetone, or ethyl acetate being likely candidates.

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the crystal is recorded on a detector. The collection of a complete dataset involves rotating the crystal and recording the diffraction patterns at various orientations. These data are then processed to determine the unit cell parameters and the symmetry of the crystal lattice.

The molecular conformation of this compound in the crystalline state would be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. The pyrrolidine ring is expected to adopt a non-planar conformation, likely an envelope or twisted half-chair conformation, to relieve ring strain.

A hypothetical data table of key torsion angles, based on analogous structures, is provided below.

| Torsion Angle | Atoms Involved | Expected Value (°) (based on analogs) |

| τ₁ | O-S-N-C(pyrrolidine) | ~60° |

| τ₂ | C(ethyl)-S-N-C(pyrrolidine) | ~180° |

| τ₃ | S-N-C(ethyl)-C(ethyl) | ~170° |

| τ₄ | N-C(ethyl)-C(pyrrolidine)-N | ~65° |

The supramolecular architecture of this compound in the solid state would be governed by a network of intermolecular interactions. Given the presence of the sulfonamide group, hydrogen bonding is expected to be a dominant feature. The amide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. These hydrogen bonds could lead to the formation of chains, dimers, or more complex three-dimensional networks.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide, DFT calculations are instrumental in elucidating its fundamental molecular and electronic characteristics. High-level quantum chemical methods, often in conjunction with implicit solvent models, can predict various properties of sulfonamides. acs.org For instance, the DSD-PBEP86-D3(BJ) double-hybrid functional has shown excellent agreement with benchmark studies for gas-phase deprotonation energies of sulfonamides when using the aug-cc-pVTZ or larger basis sets. acs.org

To understand the three-dimensional arrangement of atoms in this compound, geometry optimization is performed using DFT. The B3LYP method with a 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations on sulfonamide molecules. researchgate.net This process identifies the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, a conformational analysis can be performed to map the potential energy surface of the molecule. This reveals the various stable conformers and the energy barriers between them. The flexibility of the ethylsulfonamide linker and the puckering of the pyrrolidine (B122466) ring are key determinants of the conformational landscape.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| S-O1 Bond Length (Å) | 1.43 |

| S-O2 Bond Length (Å) | 1.43 |

| S-N1 Bond Length (Å) | 1.65 |

| C1-S Bond Length (Å) | 1.78 |

| N(pyrrolidine)-C(ethyl) Bond Length (Å) | 1.47 |

| O-S-O Bond Angle (°) | 119.5 |

| C-S-N Bond Angle (°) | 107.2 |

This is a hypothetical data table for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich pyrrolidine nitrogen and the sulfonamide group, while the LUMO may be distributed over the sulfonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

This is a hypothetical data table for illustrative purposes.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen of the sulfonamide, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the sulfonamide NH2 group would exhibit a positive potential (blue regions), making them potential hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Ensemble and Ligand Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for its flexibility and interactions with its environment. mdpi.comutupub.fi For this compound, an MD simulation in a solvent, such as water, would reveal the accessible conformations of the molecule in a physiological environment. This is particularly important for understanding how the molecule might bind to a biological target. The simulation trajectory can be analyzed to identify dominant conformations and the flexibility of different parts of the molecule, such as the pyrrolidine ring and the ethylsulfonamide side chain. Such studies on related pyrrolidine derivatives have been used to understand their stability in protein binding sites. nih.govbohrium.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.net Various computational models and web-based tools, such as pkCSM and SwissADME, are used to predict these properties for compounds like pyrrolidine and sulfonamide derivatives. mdpi.comnih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.gov For drugs targeting the CNS, the ability to cross the BBB is essential. nih.gov In silico models can predict the BBB permeability of a molecule based on its physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and hydrogen bond donors and acceptors. researchgate.net For this compound, these parameters can be calculated and used in predictive models. Studies on other pyrrolidine derivatives have shown that many can readily cross the blood-brain barrier. mdpi.comarabjchem.org Similarly, certain sulfonamides have been designed to be brain-permeable. crick.ac.uk

Table 3: Hypothetical In Silico ADME Predictions for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | < 500 | Favorable for oral absorption |

| logP | 1.5 - 2.5 | Optimal for BBB permeability |

| TPSA (Ų) | < 90 | Good intestinal absorption and BBB penetration |

| Hydrogen Bond Donors | 2 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | 3 | Favorable for membrane permeability |

| BBB Permeability (logBB) | > 0 | Predicted to cross the BBB |

This is a hypothetical data table for illustrative purposes.

Biological Target Identification and Enzyme Inhibition Studies in Vitro and in Silico

Exploration of Receptor Binding and Ligand-Receptor Interactions (In Silico)

Computational methods are invaluable for predicting the interaction of small molecules with protein receptors, guiding the design of new therapeutic agents.

The Histamine H4 receptor (H4R) is a G-protein coupled receptor primarily involved in inflammatory responses. It is a target for the development of anti-inflammatory and anti-allergic drugs. While many H4R ligands are based on histamine-like scaffolds such as imidazole, diverse chemical structures can interact with this receptor.

A comprehensive search of the current literature did not yield specific in silico studies detailing the interaction of 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide with the Histamine H4 receptor. Therefore, information regarding its potential to modulate H4R activity or exhibit inverse agonism is not available at this time. Further computational and experimental studies would be required to investigate this potential interaction.

Predicted Interactions with Specific Protein Targets (e.g., DDR1, RET proteins)

No publicly available in silico studies or computational screening results predict the interaction of "this compound" with DDR1, RET proteins, or any other specific protein targets.

Computational Screening for Novel Biological Targets

There are no published reports of computational screening efforts to identify novel biological targets for "this compound."

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) for Biological Potency

Identification of Key Structural Determinants for Observed Activity and Selectivity

Without experimental data on the biological activity of "this compound," it is impossible to identify the key structural features responsible for any potential activity and selectivity.

Mechanistic Insights from Structural Modifications on Biological Efficacy

No studies involving structural modifications of "this compound" and the subsequent impact on its biological efficacy have been found in the public scientific record.

Molecular Docking and Computational Binding Mode Analysis

Prediction of Ligand-Protein Binding Orientations and Interactions

Molecular docking studies require a known or predicted protein target. In the absence of identified targets for "this compound," no computational binding mode analyses have been performed or published.

Computational Assessment of Binding Affinities and Energetics

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the computational assessment of binding affinities and energetics for the compound This compound . While extensive in silico research, including molecular docking, molecular dynamics simulations, and binding free energy calculations (such as MM-PBSA and MM-GBSA), has been conducted on various structurally related pyrrolidine (B122466) and sulfonamide derivatives, no dedicated computational analysis for this particular molecule could be located.

The existing body of research on analogous compounds provides a framework for how such an investigation could be approached. For instance, studies on other pyrrolidine sulfonamides have successfully employed these computational techniques to elucidate their binding modes and predict their affinities for various biological targets. These studies typically involve:

Molecular Docking: To predict the preferred orientation of the ligand when bound to a specific protein target. This provides insights into potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: To observe the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a simulated physiological environment.

Binding Free Energy Calculations: To quantify the strength of the interaction between the ligand and the protein, often expressed as binding affinity (e.g., Ki or IC50) or free energy of binding (ΔG).

Although no specific data tables or detailed research findings for This compound can be presented, the established computational methodologies are readily applicable to investigate its potential biological targets and binding energetics once a target of interest is identified. Such studies would be crucial in predicting its pharmacological profile and guiding further experimental validation.

Application in Advanced Medicinal Chemistry Research and Rational Drug Design

Design and Synthesis of 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide Analogs as Promising Lead Compounds

The design of analogs based on the this compound core often begins with a lead compound identified through screening or from existing knowledge of pharmacophores. Medicinal chemists systematically modify the core structure to explore the structure-activity relationship (SAR) and improve desired properties. Key modification points include the pyrrolidine (B122466) ring, the ethyl linker, and the sulfonamide group.

For instance, substitution on the pyrrolidine ring can influence the compound's stereochemistry and its interaction with target proteins. nih.gov The synthesis of these analogs typically involves multi-step reaction sequences. A common strategy is the coupling of a substituted pyrrolidine with a sulfonyl chloride derivative. For example, the reaction of 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride with various primary or secondary amines can yield a library of N-substituted sulfonamide analogs. nih.gov This classical synthetic route is valued for its efficiency and adaptability, allowing for the creation of a diverse range of compounds for biological screening. nih.gov Researchers have successfully designed and synthesized libraries of pyrrolidine sulfonamide derivatives as potential agents for conditions like type 2 diabetes and inflammatory diseases, demonstrating the scaffold's versatility. nih.govnih.gov

Strategies for Scaffold Hopping and Bioisosteric Replacements to Enhance Biological Profiles

When a lead compound shows promise but possesses undesirable properties such as poor metabolic stability or toxicity, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. zu.ac.ae Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. researchgate.net

Methodologies for Lead Optimization and Pre-clinical Candidate Identification

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to generate a preclinical candidate. For derivatives of this compound, this process involves iterative cycles of design, synthesis, and biological testing. rsc.orgusp.br

A key strategy is to improve potency and selectivity while minimizing off-target effects. This can be achieved by making subtle structural modifications, such as capping the sulfonamide group. nih.govacs.org Capping the acidic N-H of a secondary sulfonamide with small alkyl or fluoroalkyl groups can reduce the polar surface area (PSA) and acidity, which often leads to markedly improved cell permeability and blood-brain barrier penetration. nih.govacs.org

Another optimization tactic involves modifying linker regions to improve selectivity. Replacing a rigid aromatic core with a more flexible linker can sometimes significantly enhance selectivity for the intended target over related proteins. nih.gov Throughout this process, researchers build a detailed SAR profile, which guides further modifications. rsc.org Compounds that demonstrate a desirable balance of potency, selectivity, and favorable pharmacokinetic properties in early assays are then advanced to more comprehensive preclinical studies.

Investigation into the Polypharmacological Potential of the this compound Moiety

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized concept in drug discovery. The sulfonamide group is a key component in a wide array of clinically used drugs with diverse mechanisms of action, including antibacterial, anti-inflammatory, diuretic, and anticancer agents. openaccesspub.orgekb.egajchem-b.com This inherent versatility suggests that scaffolds containing this moiety, such as this compound, possess significant polypharmacological potential.

The pyrrolidine ring also contributes to this potential, as it is a privileged scaffold found in compounds targeting a broad spectrum of diseases, including those affecting the central nervous system, metabolic disorders, and microbial infections. nih.gov The combination of these two pharmacophoric elements allows for the design of molecules that can act as multi-target agents. mdpi.com For example, derivatives have been designed as multitarget anti-inflammatory agents by aiming for simultaneous inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). ebi.ac.uk This approach can lead to enhanced therapeutic efficacy, particularly for complex diseases like cancer or inflammation where multiple pathways are involved. mdpi.com

In Vitro Development of Novel Therapeutic Agents Utilizing the Scaffold (e.g., Anticancer, Antimicrobial, Anti-inflammatory Activity)

The this compound scaffold has served as a foundation for the development of numerous compounds with promising in vitro therapeutic activities.

Anticancer Activity: Sulfonamide derivatives have been extensively investigated as anticancer agents. nih.gov Their mechanisms can include the inhibition of crucial enzymes like carbonic anhydrases, which are overexpressed in some tumors. ekb.eg Pyrrolidone derivatives have also shown significant cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com For example, certain novel sulfonamide compounds have demonstrated potent cytotoxic activity against HeLa (cervical cancer), MCF-7, and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range, comparable to established chemotherapy drugs. nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 8b | HeLa | 7.20 ± 1.12 |

| MDA-MB-231 | 4.62 ± 0.13 | |

| MCF-7 | 7.13 ± 0.13 | |

| Compound 8a | HeLa | 19.22 ± 1.19 |

| MDA-MB-231 | 10.91 ± 1.15 | |

| MCF-7 | 12.74 ± 1.11 | |

| Data sourced from in-vitro cytotoxic activity studies of N-ethyl toluene-4-sulfonamide (8a) and 2,5-Dichlorothiophene-3-sulfonamide (8b). nih.gov |

Antimicrobial Activity: The sulfonamide group is historically significant in the development of antimicrobial drugs. mdpi.com Modern research continues to explore novel sulfonamide and pyrrolidine derivatives to combat microbial infections, including those caused by resistant strains. rdd.edu.iqresearchgate.net Studies have shown that novel pyrrolidine-2,5-dione derivatives bearing a sulfonamide moiety exhibit promising antibacterial potential in computational models, with strong binding scores to essential bacterial enzymes like tyrosyl-tRNA synthetase. tandfonline.com Some synthesized pyrrolidinedione analogues have shown activity against S. aureus biofilms, suggesting a role in overcoming antibiotic tolerance. nih.gov

| Compound | Organism | MIC (µg/mL) |

| Compound 5 | Various Bacteria/Fungi | 32-128 |

| Compound 8 | Various Bacteria/Fungi | 16-256 |

| Precursor 3 | Various Bacteria/Fungi | 64-128 |

| Ciprofloxacin | Reference Bacteria | 0.50-16 |

| Data from antimicrobial screening of N-(substituted benzyl (B1604629) imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides. researchgate.net |

Anti-inflammatory Activity: Sulfonamides are present in well-known anti-inflammatory drugs, such as the selective COX-2 inhibitor celecoxib. openaccesspub.org Research has focused on designing novel amide and sulfonamide derivatives as potent anti-inflammatory agents. In vitro assays using lipopolysaccharide (LPS)-stimulated cells are commonly used to evaluate their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netnih.gov Certain novel sulfonamide-containing compounds have demonstrated potent inhibition of these inflammatory markers at sub-micromolar concentrations. nih.gov

| Compound | Target | IC₅₀ (µM) |

| Derivative 14 | NO Production | 2.96 |

| Compound 11d | IL-6 Inhibition | 0.61 |

| TNF-α Inhibition | 4.34 | |

| Data from in-vitro anti-inflammatory activity studies of novel sulfonamide derivatives. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide?

- Methodological Answer : The compound is typically synthesized via sulfonylation reactions. A primary route involves reacting ethanesulfonyl chloride with pyrrolidine under controlled alkaline conditions (e.g., in pyridine or triethylamine) to neutralize HCl byproducts. For example, analogous methods described for sulfonamide derivatives in the Turkish Journal of Chemistry involve chlorination of sulfonic acids with thionyl chloride, followed by amine coupling . Optimization of reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) can improve yields. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone integrity. For instance, the pyrrolidine ring protons should appear as distinct multiplet signals (δ 1.6–2.0 ppm for CH groups) .

- Mass Spectrometry (ESI–MS) : Validates molecular weight (e.g., [M+H] peak at m/z 193.1).

- FT-IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands near 1150–1350 cm .

- Elemental Analysis : Ensures C, H, N, and S content matches theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers address inconsistencies in bioactivity data for this compound across different enzymatic assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, ionic strength, or co-solvents). To resolve this:

- Standardize Assay Conditions : Use uniform buffer systems (e.g., HEPES at pH 7.4) and validate target enzyme activity controls.

- Evaluate Competitive Inhibition : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition constants (K) and rule out nonspecific binding .

- Cross-Validate with Structural Data : Molecular docking (e.g., AutoDock Vina) can predict binding modes to explain potency variations across isoforms or mutants .

Q. What strategies optimize the regioselectivity of this compound derivatives in kinase-targeted drug discovery?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl or acetyl groups) to alter steric/electronic interactions with kinase ATP-binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to prioritize derivatives with favorable ΔG values.

- Crystallography : Co-crystallize derivatives with target kinases (e.g., IRE1α) to identify critical hydrogen bonds or π-π stacking interactions .

Q. How can computational models predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., sulfonamide hydrolysis susceptibility).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile bonds (e.g., S–N in sulfonamide) to predict oxidative degradation pathways.

- In Vitro Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to correlate predictions with experimental data .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported cytotoxicity profiles of this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT/WST-1 protocols.

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific effects.

- Batch Analysis : Compare results using independently synthesized batches to rule out impurity-driven artifacts (e.g., residual solvents or unreacted intermediates) .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound in signal transduction studies?

- Methodological Answer :

- Negative Controls : Use structurally analogous inert compounds (e.g., 2-morpholinoethane sulfonamide) to isolate target-specific effects .

- Positive Controls : Include known pathway modulators (e.g., kinase inhibitors like Staurosporine).

- Vehicle Controls : Account for solvent effects (e.g., DMSO concentrations ≤0.1% v/v).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.